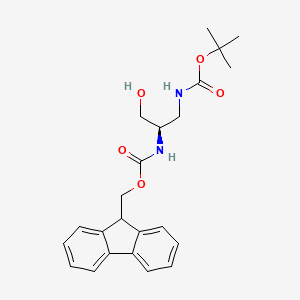![molecular formula C10H14N2O3 B1395009 2-[(3-Hydroxybutyl)amino]isonicotinic acid CAS No. 1220035-06-2](/img/structure/B1395009.png)
2-[(3-Hydroxybutyl)amino]isonicotinic acid
Overview
Description
2-[(3-Hydroxybutyl)amino]isonicotinic acid is an organic compound that features a pyridine ring substituted with a carboxylic acid group at the 4-position and an amino group linked to a 3-hydroxybutyl chain. This compound is a derivative of isonicotinic acid, which is known for its applications in medicinal chemistry, particularly in the synthesis of various pharmacologically active molecules.
Mechanism of Action
Target of Action
It is known that isonicotinic acid derivatives have been found to be active againstGram-positive bacteria . Additionally, 3-hydroxybutyrate, a component of the compound, has been found to bind to hydroxyl-carboxylic acid receptor 2 (HCAR 2) in certain cells .
Mode of Action
It is known that isonicotinic acid derivatives can inhibit the growth of certain bacteria . Furthermore, 3-hydroxybutyrate has been found to impose a negative feedback mechanism inhibiting lipolysis when it binds to HCAR 2 .
Biochemical Pathways
The binding of 3-hydroxybutyrate to hcar 2 can potentially exertantiatherogenic and anti-inflammatory effects .
Pharmacokinetics
The compound’s molecular weight is210.23 g/mol , which may influence its bioavailability.
Result of Action
The binding of 3-hydroxybutyrate to hcar 2 can potentially exert antiatherogenic and anti-inflammatory effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-[(3-Hydroxybutyl)amino]isonicotinic acid. For example, exposure to dust, fume, gas, mist, vapors, or spray can cause skin and eye irritation . Therefore, protective measures such as wearing gloves, protective clothing, and eye/face protection are recommended when handling this compound .
Biochemical Analysis
Biochemical Properties
2-[(3-Hydroxybutyl)amino]isonicotinic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with histone deacetylases (HDACs), where this compound acts as an inhibitor. This inhibition can lead to changes in gene expression by altering the acetylation status of histones, thereby impacting chromatin structure and function . Additionally, this compound may interact with hydroxycarboxylic acid receptors (HCARs), which are involved in cellular energy metabolism and signaling pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of HDACs by this compound can lead to the activation of tumor suppressor genes and the suppression of oncogenes, thereby exerting antineoplastic effects . Furthermore, the interaction with HCARs can redirect intracellular fuel metabolism away from glucose, which is particularly relevant in cancer cells that rely heavily on glucose metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the active site of HDACs, inhibiting their deacetylase activity. This inhibition results in the accumulation of acetylated histones, leading to an open chromatin structure and increased gene transcription . Additionally, this compound may activate HCARs, which are G-protein-coupled receptors involved in metabolic regulation. Activation of HCARs by this compound can influence various signaling pathways, including those related to energy homeostasis and inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of HDAC activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits HDAC activity and modulates gene expression without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without adverse outcomes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as HDACs and HCARs, influencing metabolic flux and metabolite levels . The compound’s inhibition of HDACs can lead to changes in the acetylation status of metabolic enzymes, thereby affecting their activity and the overall metabolic state of the cell . Additionally, activation of HCARs by this compound can alter lipid and glucose metabolism, contributing to its metabolic effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is likely transported across cell membranes by organic anion transporters, which facilitate its uptake into cells . Once inside the cell, this compound may bind to intracellular proteins, influencing its localization and accumulation . The distribution of the compound within tissues is also dependent on its interaction with plasma proteins and its ability to cross biological barriers .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the nucleus, where it interacts with HDACs and influences gene expression . Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles within the cell . Additionally, the compound’s interaction with HCARs suggests its presence in the plasma membrane and involvement in cell signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Hydroxybutyl)amino]isonicotinic acid typically involves the reaction of isonicotinic acid with 3-hydroxybutylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Hydroxybutyl)amino]isonicotinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidation of the hydroxyl group can yield 2-[(3-Oxobutyl)amino]isonicotinic acid.
Reduction: Reduction of the carboxylic acid group can produce 2-[(3-Hydroxybutyl)amino]isonicotinol.
Substitution: Substitution reactions can lead to various derivatives depending on the substituents introduced.
Scientific Research Applications
2-[(3-Hydroxybutyl)amino]isonicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Isonicotinic acid: A precursor to many pharmacologically active compounds.
Nicotinic acid: Known for its role in the synthesis of NAD+ and its use as a vitamin (niacin).
Picolinic acid: An isomer of isonicotinic acid with a carboxylic acid group at the 2-position.
Uniqueness
2-[(3-Hydroxybutyl)amino]isonicotinic acid is unique due to the presence of the 3-hydroxybutyl chain, which can impart distinct chemical and biological properties. This structural feature can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable molecule for various applications.
Properties
IUPAC Name |
2-(3-hydroxybutylamino)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-7(13)2-4-11-9-6-8(10(14)15)3-5-12-9/h3,5-7,13H,2,4H2,1H3,(H,11,12)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKIDOBVBXQPHRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC1=NC=CC(=C1)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



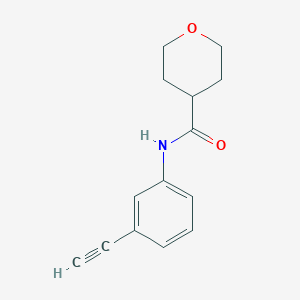

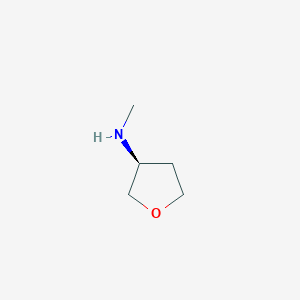
![N-Methyl-4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide](/img/structure/B1394935.png)
![1,3,4,6-Tetramethyloctahydroimidazo[4,5-d]imidazole-2,5-diol](/img/structure/B1394937.png)


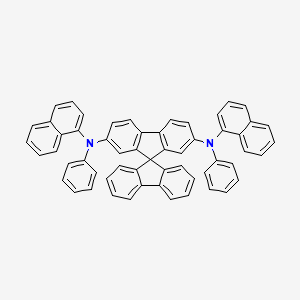

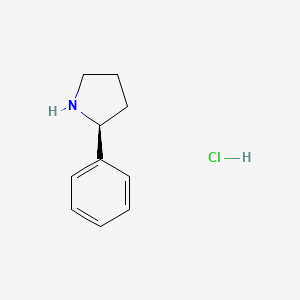
![Pyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B1394945.png)

